molecular formula C15H15ClN6O2 B11467963 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11467963
M. Wt: 346.77 g/mol
InChI Key: AKMVEVCRRRGCEQ-UHFFFAOYSA-N
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Description

3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-PYRIDYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-PYRIDYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step usually involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and oxadiazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-PYRIDYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-PYRIDYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-PYRIDYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H15ClN6O2

Molecular Weight

346.77 g/mol

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H15ClN6O2/c1-9-13(16)10(2)22(20-9)8-12-19-15(24-21-12)14(23)18-7-11-3-5-17-6-4-11/h3-6H,7-8H2,1-2H3,(H,18,23)

InChI Key

AKMVEVCRRRGCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=NC=C3)C)Cl

Origin of Product

United States

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